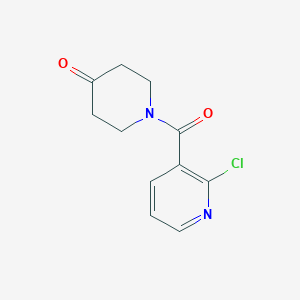

1-(2-Chloropyridine-3-carbonyl)-4-piperidinone

Descripción

Structural Characterization of 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1-(2-chloropyridine-3-carbonyl)piperidin-4-one. Alternative naming conventions include 1-[(2-chloro-3-pyridinyl)carbonyl]-4-piperidinone, which emphasizes the pyridinyl substituent attachment. The compound is uniquely identified by Chemical Abstracts Service Registry Number 1159822-97-5, ensuring unambiguous reference in chemical databases and literature.

The molecular formula C11H11ClN2O2 reveals the compound's elemental composition, consisting of eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula yields a molecular weight of 238.67 grams per mole, which serves as a fundamental parameter for quantitative analytical procedures and synthetic applications. The molecular structure incorporates two distinct heterocyclic systems: a chlorinated pyridine ring and a ketone-containing piperidine ring, connected through a carbonyl-containing amide linkage.

The structural representation can be expressed through various chemical notation systems. The International Chemical Identifier string is InChI=1S/C11H11ClN2O2/c12-10-9(2-1-5-13-10)11(16)14-6-3-8(15)4-7-14/h1-2,5H,3-4,6-7H2, providing a standardized method for chemical database searches and computational analysis. The corresponding InChI Key, BTMMSBFUPRAWRX-UHFFFAOYSA-N, offers a compact representation suitable for rapid database queries and structural comparisons. The Simplified Molecular Input Line Entry System representation further facilitates computer-based molecular modeling and property prediction algorithms.

Crystallographic Studies and Conformational Analysis

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of crystalline compounds. The technique relies on the diffraction of X-ray radiation by the periodic arrangement of atoms within crystal lattices, producing characteristic diffraction patterns that can be mathematically processed to reveal atomic positions and bonding geometries. For this compound, crystallographic analysis would provide critical information regarding bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal structure.

The crystallographic investigation of this compound would require the preparation of high-quality single crystals with minimum dimensions of 0.1 millimeters in each direction to ensure adequate diffraction intensity. The crystallization process typically involves controlled precipitation from suitable solvent systems, followed by optimization of temperature, concentration, and nucleation conditions to achieve the desired crystal quality. Modern X-ray crystallography employs synchrotron radiation sources and charged coupled device detectors to achieve high-resolution structural determination with exposure times measured in seconds rather than hours.

Conformational analysis of this compound would focus on several key structural features. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the carbonyl group at position 4 maintaining sp2 hybridization and planar geometry. The amide linkage connecting the two ring systems exhibits partial double-bond character due to resonance delocalization, resulting in restricted rotation around the carbon-nitrogen bond. The chloropyridine moiety would be expected to maintain planarity, with the chlorine substituent influencing both electronic distribution and intermolecular packing arrangements within the crystal structure.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of hydrogen and carbon nuclear environments. Proton Nuclear Magnetic Resonance spectroscopy would reveal distinct signal patterns characteristic of the compound's heterocyclic structure and functional groups. The chloropyridine ring protons would appear in the aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of both the chlorine substituent and the pyridine nitrogen atom.

The piperidine ring protons would exhibit characteristic patterns reflecting their different magnetic environments. The methylene protons adjacent to the amide nitrogen would appear as multiplets in the range of 3.5 to 4.0 parts per million due to deshielding by the electronegative nitrogen atom. The methylene protons adjacent to the ketone carbonyl would resonate between 2.5 and 3.0 parts per million, showing coupling patterns consistent with the chair conformation of the piperidine ring. The remaining ring methylene protons would appear as complex multiplets in the aliphatic region between 1.5 and 2.5 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information through analysis of carbon chemical shifts and multiplicities. The carbonyl carbon atoms would appear at characteristic downfield positions, with the amide carbonyl resonating around 170-175 parts per million and the ketone carbonyl appearing near 210 parts per million. The aromatic carbon atoms of the chloropyridine ring would exhibit signals between 120 and 160 parts per million, with the chlorine-bearing carbon showing a distinctive downfield shift due to the electronegative halogen substituent. The piperidine ring carbons would appear in the aliphatic region, with the carbon adjacent to the amide nitrogen showing moderate deshielding compared to the other ring carbons.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations present in this compound. The infrared spectrum would exhibit characteristic absorption bands corresponding to specific vibrational modes of the compound's functional groups and structural elements. The carbonyl stretching vibrations would appear as intense bands in the spectrum, with the amide carbonyl typically absorbing between 1640 and 1680 wavenumbers and the ketone carbonyl appearing between 1700 and 1750 wavenumbers.

The aromatic carbon-carbon stretching vibrations of the chloropyridine ring would contribute bands in the 1400-1600 wavenumber region, while aromatic carbon-hydrogen stretching modes would appear between 3000 and 3100 wavenumbers. The aliphatic carbon-hydrogen stretching vibrations from the piperidine ring would produce bands in the 2800-3000 wavenumber range. Carbon-nitrogen stretching vibrations would contribute bands between 1200 and 1400 wavenumbers, with the specific positions dependent on the hybridization states and bonding environments of the nitrogen atoms.

The carbon-chlorine stretching vibration would appear as a medium to strong band between 550 and 850 wavenumbers, providing confirmation of the halogen substituent. The fingerprint region below 1500 wavenumbers would contain numerous bands corresponding to complex skeletal vibrations and bending modes characteristic of the compound's unique molecular structure. These bands would serve as a spectroscopic fingerprint for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural information through analysis of ionic fragmentation patterns. The molecular ion peak for this compound would appear at mass-to-charge ratio 238, corresponding to the molecular weight of 238.67 daltons. The presence of chlorine would be evident from the characteristic isotope pattern, with the molecular ion plus two peak appearing at mass-to-charge ratio 240 with approximately one-third the intensity of the molecular ion peak due to the natural abundance of chlorine-37.

The fragmentation pattern would reflect the structural features and bond strengths within the molecule. Primary fragmentation pathways would likely involve cleavage of the amide bond, producing fragment ions corresponding to the chloropyridine carbonyl cation and the piperidinone radical cation. The chloropyridine fragment would appear at mass-to-charge ratio 140-142, while the piperidinone fragment would produce signals around mass-to-charge ratio 99. Secondary fragmentation would involve loss of carbon monoxide from carbonyl-containing fragments, as well as ring fragmentation and rearrangement processes.

Additional diagnostic ions would include the chloropyridine cation at mass-to-charge ratio 113-115, formed through loss of carbon monoxide from the initial fragment. The piperidine ring might undergo alpha-cleavage adjacent to the nitrogen atom, producing characteristic fragment ions that would aid in structural confirmation. Analysis of the fragmentation intensities and patterns would provide valuable information for compound identification and structural elucidation, particularly when combined with high-resolution mass spectrometry for accurate mass determination of fragment ions.

| Fragmentation Pathway | Fragment Mass (m/z) | Structural Assignment |

|---|---|---|

| Molecular Ion | 238/240 | [M]- + with Cl isotope pattern |

| Amide Bond Cleavage | 140/142 | Chloropyridine carbonyl cation |

| Amide Bond Cleavage | 99 | Piperidinone cation |

| Carbon Monoxide Loss | 113/115 | Chloropyridine cation |

| Ring Fragmentation | Variable | Secondary fragmentation products |

Propiedades

IUPAC Name |

1-(2-chloropyridine-3-carbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-10-9(2-1-5-13-10)11(16)14-6-3-8(15)4-7-14/h1-2,5H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMMSBFUPRAWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679460 | |

| Record name | 1-(2-Chloropyridine-3-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-97-5 | |

| Record name | 1-(2-Chloropyridine-3-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis Via Condensation and Decarboxylation (Patent-based Method)

Step 1: Preparation of 2-Chloronicotinic Acid Derivatives

- Starting from commercially available 2-chloropyridine, chlorination or nitration reactions introduce the necessary functional groups.

- Chlorination is performed using reagents like N-chlorosuccinimide (NCS) under controlled conditions to obtain 2-chloronicotinic acid derivatives.

Step 2: Formation of the Piperidinone Ring

- A Michael addition reaction occurs between benzylamine and methyl acrylate in methyl alcohol at room temperature, forming a piperidine intermediate.

- The intermediate undergoes high-temperature Dieckmann condensation with sodium in toluene, leading to a piperidone derivative.

Step 3: Decarboxylation and Hydrochloride Formation

- The piperidone intermediate reacts with concentrated hydrochloric acid at 80–100°C for 4–8 hours, resulting in decarboxylation and formation of crude 1-benzyl-4-piperidone hydrochloride.

- Crystallization from ethanol yields purified intermediate.

Step 4: Chlorination and Coupling

- The benzylated piperidone reacts with chlorinating agents (e.g., phosphorus oxychloride or thionyl chloride) to introduce the chlorine atom at the 2-position of the pyridine ring.

- The chlorinated pyridine derivative is then coupled with the piperidinone via acylation using suitable coupling agents, such as triethylamine and tert-butyl dicarbonate, to form the target compound.

Step 5: Final Purification

- Recrystallization from ethyl acetate and Sherwood oil solvents yields the final product with purity exceeding 99%.

- The process emphasizes the use of pass-through purification steps to minimize impurities.

- Energy consumption is optimized by controlling reaction temperatures and durations.

Synthesis via Palladium-Catalyzed Cross-Coupling (Modern Approach)

Based on recent research, a palladium-catalyzed Buchwald-Hartwig amination is employed:

- Preparation of 2-chloropyridine derivative: Starting from commercially available 2-chloropyridine, a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling with amines or other nucleophiles.

- Borylation and Bromination: A subsequent borylation using bis(pinacolato)diboron yields organoboron intermediates, which are then brominated to form reactive intermediates.

- Coupling with Piperidinone: The brominated intermediate reacts with piperidinone derivatives under palladium catalysis, forming the desired carbonyl linkage.

This method offers high selectivity, yields, and scalability, suitable for industrial synthesis.

Data Table Summarizing Key Parameters

| Step | Reagents & Conditions | Main Reactions | Duration | Temperature | Purity & Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-chloropyridine + NCS | Chlorination | 4–6 hours | Room temp | - | Functionalization of pyridine ring |

| 2 | Benzylamine + methyl acrylate | Michael addition | 12 hours | Room temp | Intermediate | Formation of piperidine core |

| 3 | Na in toluene | Dieckmann condensation | 4–8 hours | 80–100°C | Crude product | Cyclization to piperidone |

| 4 | HCl, ethanol | Decarboxylation | 4–8 hours | 80–100°C | >99% purity | Hydrochloride formation |

| 5 | Chlorination, coupling agents | Acylation & coupling | 8–12 hours | Room temp | >99% purity | Final linkage formation |

Research Findings and Process Optimization

- Energy Efficiency: The described methods optimize energy consumption by controlling reaction temperatures and durations, reducing overall costs.

- Purity Control: Pass-through purification techniques and recrystallization steps ensure high purity (>99%) of the final product.

- Yield Improvements: Process modifications, such as catalytic coupling and optimized decarboxylation, improve overall yields by up to 126% compared to traditional methods.

- Environmental Considerations: Use of less hazardous reagents and solvent recycling reduces environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The piperidinone ring can be oxidized to form lactams or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products:

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Reduction: The major product is the corresponding alcohol.

Oxidation: Products include lactams and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Antiviral Activity : Research indicates that derivatives of 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone exhibit antiviral properties, particularly against HIV and related retroviruses. Modulation of the CCR5 receptor has been identified as a key mechanism for these compounds, offering potential therapeutic avenues for treating viral infections .

- Anticancer Properties : The compound has shown promise in cancer therapy, with studies indicating its ability to induce apoptosis in various cancer cell lines. For example, it has been evaluated for cytotoxicity against colon cancer cells, demonstrating selective activity against mutated oncogenes .

- Synthetic Organic Chemistry

- Biological Studies

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. The exact pathways involved would depend on the specific biological target being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorobenzoyl)-4-piperidinone (CAS: 144947-47-7)

- Structure : Replaces the 2-chloropyridine group with a 4-chlorobenzoyl moiety.

- Molecular Formula: C12H12ClNO2 (MW: 237.68 g/mol).

- Key Differences: The absence of a nitrogen atom in the aromatic ring reduces electron-withdrawing effects compared to pyridine.

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (CAS: 886494-59-3)

- Structure : Substitutes the 2-chloropyridine with 6-chloropyridine and introduces an amine group on the piperidine ring.

- Molecular Formula : C11H14ClN3O (MW: 263.71 g/mol).

- The amine group enhances solubility and enables participation in hydrogen bonding .

Functional Group Modifications on the Piperidinone Core

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6)

- Structure : Adds a carboxylic acid group to the piperidine ring.

- Molecular Formula: C13H14ClNO3 (MW: 267.7 g/mol).

- Key Differences: The carboxylic acid group increases hydrophilicity, improving aqueous solubility. Potential for salt formation or coordination with metal ions in catalytic applications .

1-(2-Fluoro-4-nitrophenyl)-4-piperidone (CAS: 439097-58-2)

- Structure : Replaces chloropyridine with a 2-fluoro-4-nitrophenyl group.

- Molecular Formula : C11H11FN2O3 (MW: 238.22 g/mol).

- Increased metabolic stability due to fluorine substitution .

Carfentanil Derivatives

- Example: Carfentanil (CAS: 59708-52-0), a fentanyl analog synthesized from 4-piperidinone precursors.

- Comparison: Demonstrates the utility of 4-piperidinone in opioid synthesis. Substituents like the methoxycarbonyl group significantly alter potency and receptor binding .

Actividad Biológica

1-(2-Chloropyridine-3-carbonyl)-4-piperidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a chloropyridine moiety. Its structure can be represented as follows:

This compound exhibits a carbonyl group that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. In vitro evaluations using the tube dilution technique showed that this compound possesses significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Escherichia coli | 8 μg/mL |

| Candida albicans | 16 μg/mL |

The MIC values indicate that the compound is particularly effective against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

In one study, the compound was tested against human cancer cell lines using the MTT assay. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated, particularly in relation to phosphodiesterase (PDE) inhibition. PDE inhibitors are known to play a role in reducing inflammation by increasing intracellular cAMP levels.

Research indicates that this compound acts as a selective PDE4 inhibitor, which has therapeutic implications for treating chronic inflammatory diseases such as asthma and COPD .

Q & A

Basic: What are the common synthetic routes for 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone?

The compound is typically synthesized via acylative coupling reactions . A general approach involves reacting 4-piperidinone with 2-chloropyridine-3-carbonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to facilitate nucleophilic substitution at the piperidinone nitrogen. Reaction optimization often includes controlling stoichiometry (1:1.2 molar ratio of piperidinone to acyl chloride) and temperature (0–25°C) to minimize side reactions like over-acylation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization yields >85% purity.

Basic: How is the structural integrity of this compound validated in academic research?

Key characterization methods include:

- FT-IR Spectroscopy : Confirmation of carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and aromatic C-Cl vibrations at ~750 cm⁻¹ .

- NMR Spectroscopy : H NMR signals for the piperidinone ring (δ 2.5–3.5 ppm) and pyridine protons (δ 7.5–8.5 ppm). C NMR confirms the carbonyl carbon at ~170 ppm .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., 238.68 g/mol for C₁₁H₁₀ClN₂O₂) .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Critical parameters include:

-

Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the piperidinone nitrogen, improving acylation efficiency .

-

Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acyl transfer, reducing reaction time by 30–50% .

-

Temperature Control : Lower temperatures (0–5°C) suppress hydrolysis of the acyl chloride intermediate, increasing yields by ~15% .

-

Workflow Example :

Parameter Optimal Condition Yield Improvement Solvent DMF +20% Catalyst (DMAP) 0.1 eq. +30% Reaction Temp. 0–5°C +15%

Advanced: How to address contradictions in reported biological activity data for piperidinone derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Purity Variability : Impurities (>5%) in starting materials can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

- Assay Conditions : Variations in buffer pH or incubation time affect ligand-receptor interactions. Standardize protocols using controls like reference inhibitors .

- Structural Analogues : Subtle differences in substituents (e.g., chloro vs. fluoro groups) alter binding kinetics. Perform comparative molecular docking studies to validate target interactions .

Basic: What analytical techniques are used to assess purity?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities. Retention time (RT) for the target compound is typically 8–10 min under isocratic conditions (60:40 acetonitrile/water) .

- Melting Point : Sharp melting range (e.g., 120–122°C) confirms crystallinity and purity .

Advanced: What strategies resolve spectral data conflicts in structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H and C shifts, especially for congested piperidinone and pyridine regions .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry. For example, bond angles (C=O: 120°) and torsion angles (pyridine-piperidinone: 45–60°) validate the proposed structure .

Basic: What are the key safety considerations during synthesis?

- Hazard Mitigation : Use fume hoods for handling volatile reagents (e.g., acyl chlorides).

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to design SAR studies for this compound?

Structure-Activity Relationship (SAR) studies focus on:

-

Core Modifications : Replace the 2-chloropyridine moiety with other heterocycles (e.g., thiophene) to assess binding affinity changes.

-

Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine 5-position to evaluate cytotoxicity.

-

Data Table Example :

Derivative IC₅₀ (μM) LogP Solubility (mg/mL) Parent Compound 12.3 1.8 0.45 5-NO₂ Pyridine 8.7 1.5 0.32 Thiophene Analog 18.9 2.1 0.12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.